Dansyl glutathione

Beschreibung

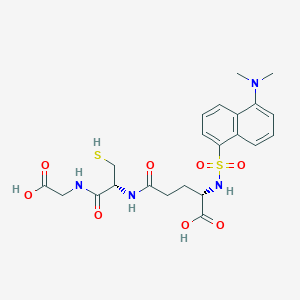

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O8S2/c1-26(2)17-7-3-6-14-13(17)5-4-8-18(14)36(33,34)25-15(22(31)32)9-10-19(27)24-16(12-35)21(30)23-11-20(28)29/h3-8,15-16,25,35H,9-12H2,1-2H3,(H,23,30)(H,24,27)(H,28,29)(H,31,32)/t15-,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXGOBFBYCOXAJ-HOTGVXAUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Dansyl Glutathione as a Fluorescent Probe for Reactive Metabolite Detection

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and technical data associated with the use of Dansyl glutathione (dGSH) as a fluorescent probe for the detection and quantification of reactive metabolites.

Core Mechanism of Action

Dansyl glutathione (dGSH) is a fluorescently tagged analog of the endogenous antioxidant glutathione (GSH).[1][2][3][4] The core function of dGSH is to act as a trapping agent for electrophilic reactive metabolites, which are often implicated in drug-induced toxicity.[5] The fundamental mechanism relies on the nucleophilic thiol group of the cysteine residue within the glutathione backbone, which covalently binds to electrophilic species.

The key features of dGSH's mechanism of action are:

-

Bioactivation and Adduct Formation: Many xenobiotics are metabolized by cytochrome P450 enzymes into chemically reactive, electrophilic intermediates. In the presence of dGSH, these reactive metabolites are "trapped" through the formation of a stable thioether linkage.

-

Fluorescent Detection: The dansyl moiety serves as a fluorescent reporter. Once a dGSH-metabolite adduct is formed, it can be readily detected and quantified by its fluorescence, typically after separation from unreacted dGSH and other matrix components by High-Performance Liquid Chromatography (HPLC).

-

Chemical Reactivity: Studies have demonstrated that the chemical reactivity of dGSH towards reactive electrophiles is equivalent to that of endogenous GSH.

-

Exclusion as a GST Substrate: A significant advantage of dGSH is that it is not a substrate for glutathione S-transferase (GST) enzymes. This prevents confounding enzymatic conjugation, ensuring that the observed adducts are the result of direct chemical reactions with highly reactive species.

The overall process enables the sensitive and quantitative assessment of a drug candidate's potential to form reactive metabolites in vitro.

Caption: Mechanism of reactive metabolite trapping by Dansyl glutathione.

Data Presentation

The utility of Dansyl glutathione as a fluorescent probe is defined by its photophysical properties. The dansyl fluorophore's emission is known to be sensitive to the polarity of its local environment.

Photophysical and Chemical Properties

| Property | Value | Comments |

| Molecular Formula | C22H28N4O8S2 | |

| Molecular Weight | 540.61 g/mol | |

| Excitation Wavelength (λex) | ~328-340 nm | Typical range for HPLC fluorescence detection of adducts. |

| Emission Wavelength (λem) | ~525-541 nm | Typical range for HPLC fluorescence detection of adducts. |

| Molar Extinction Coefficient (ε) | Not explicitly reported for dGSH. | For the related GS-CDNB conjugate, ε = 9.6 mM⁻¹ cm⁻¹. For GSH, ε = 9.6 x 0.017 mM⁻¹ cm⁻¹. |

| Quantum Yield (Φ) | Not explicitly reported for dGSH. | Highly solvent-dependent for dansyl compounds. For example, dansyl glycine ranges from 0.07 in water to 0.66 in dioxane. |

Assay Performance

| Parameter | Value | Comments |

| Limit of Quantification (LOQ) | Not explicitly defined for dGSH assay. | For comparison, HPLC-UV methods for GSH impurities can quantify as low as 0.03% w/w. Enzymatic assays for GSH have an LOQ of ~6.25 pmol per well. |

| Detection Method | HPLC with Fluorescence Detector | Mass Spectrometry (MS) is used for structural confirmation. |

| Reactivity Comparison | Equivalent to endogenous GSH | |

| GST Substrate | No |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of dGSH and its application in a reactive metabolite trapping assay.

Synthesis of Dansyl Glutathione (dGSH)

The synthesis of dGSH is a two-step process involving the dansylation of oxidized glutathione (GSSG) followed by the reduction of the disulfide bond. Using GSSG as the starting material is crucial because the thiol groups of reduced glutathione would also react with dansyl chloride.

Caption: Synthesis workflow for Dansyl glutathione (dGSH).

Protocol:

-

Dansylation of GSSG: Oxidized glutathione (GSSG) is reacted with dansyl chloride in a suitable buffer (e.g., alkaline buffer) to form dansylated GSSG (dGSSG).

-

Purification: The resulting dGSSG is purified using preparative HPLC to remove unreacted starting materials and byproducts.

-

Reduction: The purified dGSSG is then treated with a reducing agent, such as dithiothreitol (DTT), to cleave the disulfide bond.

-

Final Product: This reaction yields two molecules of the final product, Dansyl glutathione (dGSH). The identity and purity are confirmed by LC-MS analysis.

Reactive Metabolite Trapping Assay

This protocol describes a typical in vitro experiment to assess the formation of reactive metabolites using human liver microsomes (HLM).

Caption: Experimental workflow for a dGSH reactive metabolite trapping assay.

Materials and Reagents:

-

Human Liver Microsomes (HLM) or S9 fractions

-

Test compound stock solution

-

Dansyl glutathione (dGSH) stock solution

-

NADPH regenerating system or NADPH stock solution

-

Potassium phosphate buffer (e.g., 60 mM, pH 7.4)

-

Acetonitrile (ACN), cold

-

HPLC system with a fluorescence detector and a C18 column

-

LC-MS/MS system for structural confirmation

Protocol:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., final concentration of 1 mg/mL), the test compound, and dGSH (e.g., final concentration of 1 mM) in phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to bring it to temperature.

-

Initiate Reaction: Start the metabolic reaction by adding NADPH (e.g., final concentration of 1 mM). Include negative control incubations without NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a set time, typically 60 minutes. Aliquots can be taken at various time points (e.g., 0, 15, 30, 60 min) to assess the time course of adduct formation.

-

Quench Reaction: Stop the reaction by adding an equal volume of cold acetonitrile. This also serves to precipitate the microsomal proteins.

-

Protein Removal: Centrifuge the quenched sample at a high speed (e.g., >10,000 x g) to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

-

HPLC-Fluorescence Detection: Inject the sample onto a C18 HPLC column. Use a gradient elution, for example, with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). Monitor the eluent with a fluorescence detector set to appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 525 nm).

-

Data Interpretation: The formation of reactive metabolites is indicated by the appearance of new fluorescent peaks in the chromatogram that are present in the +NADPH samples but absent or significantly smaller in the -NADPH controls. These new peaks typically elute at different retention times than the parent dGSH.

-

Quantification and Confirmation: Quantify the adducts by comparing their peak areas to a standard curve of a synthesized dGSH adduct or by using the peak area of dGSH itself if a relative quantification is sufficient. The identity of the adducts should be confirmed by LC-MS/MS analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Dansyl glutathione as a trapping agent for the quantitative estimation and identification of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites (2005) | Jinping Gan | 175 Citations [scispace.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Dansyl Glutathione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Dansyl glutathione. It includes detailed experimental protocols and visual representations of key processes, designed to support its application in research and drug development.

Core Properties of Dansyl Glutathione

Dansyl glutathione (DNS-GSH) is a fluorescently labeled derivative of the endogenous antioxidant glutathione. It serves as a critical tool for the quantitative estimation and identification of reactive metabolites in in vitro systems.[1][2] Its utility stems from the fluorescent dansyl group, which allows for sensitive detection of glutathione conjugates.

Physical and Chemical Data

A summary of the key physical and chemical properties of Dansyl glutathione is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C22H28N4O8S2 | [3] |

| Molecular Weight | 540.6 g/mol | [3] |

| IUPAC Name | (2S)-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid | [3] |

| Synonyms | DNS-glutathione, dGSH | |

| Appearance | White powder | |

| Fluorescence Excitation Maximum (λex) | ~340 nm | |

| Fluorescence Emission Maximum (λem) | ~525 nm | |

| Solubility | Soluble in DMSO and aqueous buffers. A stock solution of 100 mM in methanol has been reported. For in vivo studies, formulations with DMSO, PEG300, Tween-80, and saline have been described. | |

| Storage | Store lyophilized at -20°C, desiccated. In lyophilized form, the chemical is stable for 36 months. In solution, store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. |

Experimental Protocols

Detailed methodologies for the synthesis of Dansyl glutathione and its application in reactive metabolite trapping assays are provided below.

Synthesis of Dansyl Glutathione

The synthesis of Dansyl glutathione is a two-step process involving the dansylation of oxidized glutathione (GSSG) followed by the reduction of the disulfide bond.

Step 1: Synthesis of Dansylated Oxidized Glutathione (dGSSG)

-

Dissolve GSSG: Prepare a solution of oxidized glutathione (GSSG) in aqueous sodium hydroxide (1 M).

-

Prepare Dansyl Chloride Solution: Dissolve dansyl chloride in acetone.

-

Reaction: Add the dansyl chloride solution dropwise to the GSSG solution while stirring. Let the reaction proceed at room temperature for 30 minutes.

-

Purification: Wash the reaction mixture with diethyl ether. The aqueous phase containing the dansylated GSSG is then purified by preparative High-Performance Liquid Chromatography (HPLC).

-

Lyophilization: Lyophilize the HPLC effluent to obtain dansylated GSSG as a white powder.

Step 2: Reduction of dGSSG to Dansyl Glutathione (dGSH)

A detailed protocol for the reduction of the purified dGSSG to obtain the final Dansyl glutathione (dGSH) product was not explicitly detailed in the searched literature. However, the literature mentions the subsequent reduction of the disulfide bond to yield dansylated GSH (dGSH). This can be achieved using a suitable reducing agent such as dithiothreitol (DTT).

Caption: Synthesis of Dansyl Glutathione.

Reactive Metabolite Trapping Assay

This protocol describes an in vitro method using human liver microsomes to identify and quantify the formation of reactive metabolites that are trapped by Dansyl glutathione.

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes, the test compound, and Dansyl glutathione in a potassium phosphate buffer (pH 7.4).

-

Initiate Reaction: Add NADPH to the incubation mixture to start the metabolic activation.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Quench Reaction: Stop the reaction by adding a quenching solvent, such as acetonitrile.

-

Centrifugation: Centrifuge the mixture to pellet the protein.

-

Sample Preparation for Analysis: Transfer the supernatant to an HPLC vial for analysis.

-

HPLC Analysis: Analyze the sample using a C18 reverse-phase HPLC column with a gradient elution.

-

Detection: Use a fluorescence detector (Excitation: 340 nm, Emission: 525 nm) and a mass spectrometer to identify and quantify the Dansyl glutathione-adducts.

References

The Role of Dansyl Glutathione in Trapping Reactive Metabolites: A Technical Guide

In the landscape of drug discovery and development, identifying and characterizing reactive metabolites is a critical step in assessing the safety profile of new chemical entities. The formation of these electrophilic species, often as byproducts of metabolic activation, can lead to covalent binding with macromolecules such as proteins and DNA, potentially triggering idiosyncratic adverse drug reactions (ADRs) and organ toxicities. This guide provides an in-depth overview of Dansyl Glutathione (Dns-GSH), a fluorescent trapping agent, and its application in the sensitive detection and quantitative estimation of reactive metabolites.

Mechanism of Action: Trapping Electrophilic Intermediates

Dansyl Glutathione is a derivative of the endogenous tripeptide glutathione (GSH), modified to include a fluorescent dansyl group.[1][2][3][4][5] The core of its function lies in the nucleophilic thiol group (-SH) of its cysteine residue. During drug metabolism, particularly through cytochrome P450 (CYP) enzyme activity, a parent drug can be converted into a chemically reactive, electrophilic metabolite. Dns-GSH acts as a scavenger, intercepting these short-lived species.

The trapping mechanism is a direct chemical conjugation reaction where the nucleophilic thiol of Dns-GSH attacks the electrophilic center of the reactive metabolite. This forms a stable, fluorescent thioether adduct. A key advantage of Dns-GSH is that its chemical reactivity towards these electrophiles is equivalent to that of unmodified glutathione. Importantly, studies have shown that Dns-GSH does not typically serve as a cofactor for Glutathione S-transferase (GST) enzymes, indicating that the trapping is a direct chemical event rather than an enzymatic one, simplifying the interpretation of in vitro results.

In Vitro Experimental Workflow

The use of Dns-GSH in reactive metabolite screening is a robust method that can be integrated into early drug discovery pipelines. The general workflow involves incubation of the test compound in a biomimetic system, followed by analysis for the formation of Dns-GSH adducts.

Caption: General experimental workflow for trapping reactive metabolites using Dansyl Glutathione.

Detailed Experimental Protocol

This protocol is a representative methodology for an in vitro reactive metabolite trapping assay using Dns-GSH with human liver microsomes (HLM).

3.1 Materials and Reagents

-

Test Compound (dissolved in DMSO)

-

Dansyl Glutathione (Dns-GSH)

-

Human Liver Microsomes (HLM)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Methanol and Water (for HPLC mobile phase)

-

Formic Acid

3.2 Incubation Procedure

-

Prepare a stock solution of the test compound, typically at 10 mM in DMSO.

-

In a microcentrifuge tube, prepare the incubation mixture (total volume of 500 µL) in the following order:

-

Potassium Phosphate Buffer (50 mM, pH 7.4)

-

Human Liver Microsomes (final concentration 1 mg/mL)

-

Test Compound (final concentration 10-100 µM)

-

Dansyl Glutathione (final concentration ~1 mM)

-

-

Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system (e.g., final concentrations of 0.44 mM NADP+, 5.53 mM glucose-6-phosphate, 1.2 units/mL G6PDH, and 3 mM MgCl2).

-

Incubate for 60-90 minutes at 37°C with gentle shaking.

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Vortex the sample and place it on ice for approximately 10 minutes to precipitate proteins.

-

Centrifuge the sample at high speed (e.g., >10,000 g) for 20 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

3.3 Analytical Detection

-

Instrumentation: An HPLC system coupled with both a fluorescence detector and a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) is used.

-

HPLC Separation: A reverse-phase C18 column is typically used with a gradient elution, for example, using a mobile phase of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

-

Fluorescence Detection: The fluorescence of the dansyl group allows for highly sensitive detection and quantification of the Dns-GSH adducts.

-

Mass Spectrometry Analysis: Mass spectrometry provides mass information for the parent drug, its metabolites, and the Dns-GSH adducts. Tandem MS (MS/MS) is used to fragment the adducts, which helps in structural elucidation. A common diagnostic technique is to screen for the neutral loss of the pyroglutamic acid moiety (129 Da) from the glutathione portion of the adduct.

Data Presentation and Interpretation

A key outcome of these studies is the identification of drugs that have the potential to form reactive metabolites. The use of positive and negative control compounds is essential for validating the assay.

| Compound Class | Compound Name | Reactive Metabolite Formation (Dns-GSH Adduct Detected) | Reference |

| Positive Controls | Acetaminophen | Yes | |

| R-(+)-Pulegone | Yes | ||

| Bromobenzene | Yes | ||

| Precocene I | Yes | ||

| Clozapine | Yes | ||

| Ticlopidine | Yes | ||

| Negative Controls | Various Marketed Drugs | No | |

| (A selection of widely prescribed drugs with no history of reactive metabolite formation were tested and found to be negative for Dns-GSH adducts) |

Example Pathway: Bioactivation of Acetaminophen

Acetaminophen is a classic example of a drug that undergoes metabolic activation to a reactive species. While the majority of the dose is metabolized via safe glucuronidation and sulfation pathways, a small fraction is oxidized by CYP enzymes (primarily CYP2E1) to form the highly reactive and electrophilic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). In vivo, NAPQI is efficiently detoxified by conjugation with endogenous glutathione. In the in vitro assay, Dns-GSH serves the same role, trapping NAPQI to form a stable adduct.

Caption: Bioactivation of acetaminophen to NAPQI and subsequent trapping by Dansyl Glutathione.

Conclusion

The Dansyl Glutathione trapping assay is a sensitive, quantitative, and cost-effective method for identifying the formation of reactive metabolites in vitro. Its ability to provide both fluorescent quantification and mass-based structural information makes it an invaluable tool in preclinical drug safety assessment. By identifying potential liabilities early in the drug discovery process, this technique helps to de-risk candidates and guide the development of safer medicines.

References

- 1. Dansyl glutathione as a trapping agent for the quantitative estimation and identification of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites (2005) | Jinping Gan | 175 Citations [scispace.com]

- 5. researchgate.net [researchgate.net]

The Dansyl Fluorophore: A Technical Guide to the Principles of Fluorescence and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl derivatives, a class of fluorophores based on the 5-(dimethylamino)naphthalene-1-sulfonyl group, have been indispensable tools in biochemistry, cell biology, and drug development for decades. First introduced by Gray and Hartley in 1963 for the N-terminal sequencing of proteins, the utility of the dansyl group has expanded significantly.[1][2] Characterized by their small size, reactivity with primary and secondary amines, and profound environmental sensitivity, dansyl probes offer a versatile platform for investigating molecular interactions, protein conformation, and membrane dynamics.[1][3] This guide provides an in-depth exploration of the core principles governing the fluorescence of dansyl derivatives, presents key quantitative data, and details experimental protocols for their application.

The Core Principle of Fluorescence in Dansyl Derivatives

The fluorescence of any molecule is a quantum mechanical phenomenon best described by a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.[4]

-

Excitation (Absorption): A dansyl derivative absorbs a photon of light (typically in the UV range, ~330-350 nm), causing an electron to be promoted from the ground electronic state (S₀) to a higher energy excited singlet state (S₁ or S₂). This is a very fast process, occurring on the femtosecond (10⁻¹⁵ s) timescale.

-

Internal Conversion & Vibrational Relaxation: The excited electron rapidly loses energy non-radiatively, relaxing to the lowest vibrational level of the first excited singlet state (S₁). This occurs through internal conversion (transition between electronic states of the same multiplicity) and vibrational relaxation (loss of excess vibrational energy to the surrounding solvent molecules). These processes are also extremely fast, happening in picoseconds (10⁻¹² s).

-

Fluorescence Emission: From the lowest vibrational level of S₁, the electron returns to the ground state (S₀) through the emission of a photon. This radiative transition is known as fluorescence. Because energy was lost during the relaxation phase, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This difference in wavelength between the absorption and emission maxima is called the Stokes Shift. Fluorescence occurs on the nanosecond (10⁻⁹ s) timescale.

The inherent structure of the dansyl group—a naphthalene ring system with an electron-donating dimethylamino group and an electron-withdrawing sulfonyl group—facilitates an intramolecular charge transfer (ICT) upon excitation. This ICT state is crucial to its fluorescence properties.

Caption: Core fluorescence process in a dansyl derivative.

Environmental Sensitivity: The Solvatochromic Effect

A defining characteristic of dansyl derivatives is the profound influence of the local microenvironment on their fluorescence emission. This phenomenon, known as solvatochromism, makes them exceptional molecular reporters.

In non-polar, hydrophobic environments (e.g., the interior of a protein or a lipid bilayer), dansyl derivatives exhibit a fluorescence emission maximum at shorter wavelengths (a "blue shift," typically ~480-520 nm) and a significantly higher fluorescence quantum yield (i.e., they are brighter).

Conversely, in polar, aqueous environments, the emission is shifted to longer wavelengths (a "red shift," ~550-580 nm) and the quantum yield is substantially lower.

This effect arises because the excited state of the dansyl fluorophore has a larger dipole moment than its ground state. In a polar solvent, the surrounding solvent molecules reorient themselves to stabilize this larger excited-state dipole. This stabilization lowers the energy of the excited state, resulting in a lower energy (red-shifted) emission when the electron returns to the ground state. This energy is often dissipated non-radiatively, leading to a lower quantum yield. In a non-polar solvent, this stabilization does not occur, preserving the higher energy of the excited state and resulting in a blue-shifted, more intense fluorescence.

Caption: Solvatochromic shift of dansyl fluorescence.

Quantitative Spectroscopic Data

The photophysical properties of dansyl derivatives are highly dependent on their specific chemical structure and the solvent environment. The following tables summarize key quantitative data for common dansyl derivatives for comparative analysis.

Table 1: Spectroscopic Properties of Dansyl Derivatives in Various Solvents

| Derivative | Solvent | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) | Reference(s) |

| Dansyl Glycine | Water | ~330 | ~580 | 0.07 | |

| Dioxane | ~338 | ~510 | 0.66 | ||

| Dansyl Amide | Acetonitrile/PBS | ~350 | ~540 | 0.22 | |

| Dansyl Hydrazine | Ethanol | 340 | 525 | Not Reported | |

| Methanol | 336 | 534 | Not Reported | ||

| Dansyl-DHPE | Benzene | ~340 | ~484 | Not Reported | |

| (in lipid vesicle) | Methanol | ~340 | ~518 | Not Reported | |

| Dansyl Aziridine | General | ~340 | ~520 | 0.1 - 0.7 | |

| (protein conjugate) | (highly variable) | (highly variable) |

Note: Values can vary slightly based on experimental conditions such as pH and temperature. The quantum yield of dansyl conjugates is exceptionally sensitive to the polarity of the fluorophore's binding site.

Experimental Protocols

The environmental sensitivity of dansyl derivatives makes them powerful tools for a variety of experimental applications.

Protocol 1: General Protein Labeling with Dansyl Chloride

This protocol provides a general method for covalently labeling proteins, which can be used to introduce a fluorescent probe for studying protein conformation, binding interactions, or for N-terminal amino acid analysis.

Materials:

-

Protein of interest

-

Dansyl chloride

-

Anhydrous organic solvent (e.g., acetonitrile or acetone)

-

Amine-free alkaline buffer (e.g., 100 mM sodium bicarbonate, pH 9.5)

-

Purification system (e.g., size-exclusion chromatography column or dialysis tubing)

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the amine-free buffer to a known concentration (e.g., 1-5 mg/mL).

-

Dansyl Chloride Solution: Immediately before use, prepare a stock solution of dansyl chloride (e.g., 10-50 mM) in the anhydrous organic solvent. Keep this solution protected from light.

-

Labeling Reaction: While gently stirring or vortexing the protein solution, slowly add the dansyl chloride stock solution. A 10- to 100-fold molar excess of dansyl chloride to protein is a common starting point, but the optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture in the dark for 1-2 hours at room temperature or 37°C. Incubation times and temperatures may require optimization.

-

Purification: After incubation, remove the unreacted dansyl chloride and its hydrolysis byproduct (dansyl sulfonic acid) from the labeled protein. This is critical to reduce background fluorescence.

-

Size-Exclusion Chromatography (SEC): An effective method for separating the larger labeled protein from smaller, unreacted dye molecules.

-

Dialysis: Dialyze the reaction mixture extensively against a suitable buffer.

-

Caption: Experimental workflow for dansylating a protein.

Protocol 2: Measuring Membrane Fluidity with a Dansyl Probe

This protocol uses a dansyl-labeled fatty acid, such as 11-(dansylamino)undecanoic acid (DAUDA), to measure the fluidity (or viscosity) of lipid membranes (e.g., liposomes) based on the principle of fluorescence anisotropy.

Principle: In a fluid membrane, the probe rotates freely, depolarizing the emitted light and resulting in low anisotropy. In a rigid, viscous membrane, rotation is restricted, and the emitted light remains highly polarized, resulting in high anisotropy.

Materials:

-

DAUDA (or other suitable dansyl-labeled lipid)

-

Lipids for liposome preparation (e.g., DOPC, DPPC, Cholesterol)

-

Buffer (e.g., PBS or Tris buffer)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Fluorometer equipped with polarizers

Procedure:

-

Liposome Preparation: a. Prepare a lipid mixture of the desired composition in a glass vial and dissolve in an organic solvent (e.g., chloroform). b. Evaporate the solvent under a stream of nitrogen to create a thin lipid film. c. Dry the film under vacuum for at least 2 hours to remove residual solvent. d. Hydrate the film with buffer by vortexing, followed by several freeze-thaw cycles to create multilamellar vesicles. e. Extrude the vesicle suspension through a 100 nm polycarbonate membrane ~21 times to create unilamellar liposomes of a defined size.

-

Labeling with DAUDA: a. Prepare a 1-10 mM stock solution of DAUDA in DMSO or ethanol. b. Add the DAUDA stock solution to the liposome suspension to a final probe-to-lipid molar ratio of 1:200 to 1:500. c. Incubate for 30-60 minutes at room temperature, protected from light, to allow the probe to incorporate into the lipid bilayer.

-

Fluorescence Anisotropy Measurement: a. Place the labeled liposome sample in a cuvette in the fluorometer. b. Set the excitation wavelength (e.g., 340 nm) and emission wavelength (e.g., 490 nm). c. Measure the fluorescence intensity with the emission polarizer parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light. d. Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) (where G is an instrument-specific correction factor). e. Compare anisotropy values between different liposome compositions or conditions to assess relative changes in membrane fluidity.

Conclusion

Dansyl derivatives remain a cornerstone of fluorescence spectroscopy due to their unique combination of reactivity, small size, and exquisite sensitivity to the molecular environment. Their solvatochromic properties provide a powerful, non-invasive window into the polarity of protein binding sites and the fluidity of lipid membranes. A thorough understanding of the principles of their fluorescence, coupled with robust experimental design, enables researchers to probe complex biological questions, from protein folding and dynamics to the biophysical properties of cellular membranes, underscoring their continued relevance in modern scientific discovery.

References

- 1. Phosphatidylethanolamine Is a Key Regulator of Membrane Fluidity in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of liposomes and other lipid assemblies by multiprobe fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. files.core.ac.uk [files.core.ac.uk]

The Biological Activities of Dansyl Glutathione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dansyl glutathione (dGSH) is a fluorescently labeled derivative of the endogenous antioxidant glutathione (GSH). Its primary and most well-documented biological application is as a trapping agent for the quantitative estimation and identification of reactive electrophilic metabolites in in vitro drug metabolism and toxicology studies. Possessing a chemical reactivity equivalent to that of native GSH, dGSH serves as a crucial tool for elucidating the potential for bioactivation of new chemical entities. A key characteristic that distinguishes dGSH from its unlabeled counterpart is its inability to act as a substrate for glutathione S-transferases (GSTs). This property allows researchers to differentiate between non-enzymatic and GST-catalyzed conjugation reactions, providing valuable insights into detoxification pathways. This technical guide provides a comprehensive overview of the biological activities of Dansyl glutathione, with a focus on its application in drug development, detailed experimental methodologies, and the underlying biochemical principles.

Introduction

The generation of reactive metabolites is a significant concern in drug development, as these electrophilic species can covalently bind to cellular macromolecules, leading to idiosyncratic adverse drug reactions. Glutathione (GSH) plays a central role in the detoxification of such reactive intermediates through conjugation, a reaction that can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs).

Dansyl glutathione (dGSH) is a synthetic analog of GSH that incorporates a fluorescent dansyl group. This fluorescent tag enables sensitive detection and quantification of adducts formed between dGSH and reactive metabolites. The primary utility of dGSH lies in its ability to serve as a surrogate for GSH in in vitro metabolic systems, such as human liver microsomes, to assess the bioactivation potential of drug candidates.[1][2][3]

A critical feature of dGSH is that while its thiol group exhibits comparable nucleophilicity to that of GSH, the bulky dansyl moiety prevents it from binding to the active site of GSTs.[1][4] This makes dGSH an invaluable tool for dissecting the contribution of enzymatic versus non-enzymatic conjugation in the detoxification of a given xenobiotic.

Core Biological Activity: Trapping of Reactive Metabolites

The principal biological activity of Dansyl glutathione is its function as a nucleophilic trapping agent for reactive electrophilic metabolites. When a test compound is incubated with a metabolic system, such as liver microsomes, in the presence of dGSH, any reactive metabolites formed can be trapped as stable, fluorescent dGSH adducts. These adducts can then be readily detected and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection, and their structures elucidated using mass spectrometry (MS).

Differentiating Enzymatic and Non-Enzymatic Conjugation

A significant advantage of using dGSH is its inability to serve as a cofactor for glutathione S-transferases (GSTs). GSTs are a major family of phase II detoxification enzymes that catalyze the conjugation of GSH to a wide array of electrophilic compounds. By comparing the extent of adduct formation in parallel incubations with GSH and dGSH, researchers can infer the role of GSTs in the metabolism of a particular drug.

-

GSH + GSTs: Formation of GSH adducts indicates both non-enzymatic and enzymatic conjugation.

-

dGSH + GSTs: Formation of dGSH adducts indicates primarily non-enzymatic conjugation.

This distinction is crucial for understanding the complete metabolic profile of a drug candidate and predicting its potential for toxicity in individuals with varying levels of GST expression.

Quantitative Data

The following table summarizes the types of quantitative data that can be obtained from reactive metabolite trapping studies using Dansyl glutathione.

| Parameter | Description | Typical Units | Significance in Drug Development |

| dGSH Adduct Formation | The amount of drug that is converted to a dGSH adduct over a specific time period. | pmol/mg protein/min, % of initial drug | Provides a quantitative measure of the bioactivation potential of a compound. Higher adduct formation suggests a greater likelihood of forming reactive metabolites. |

| Comparative Reactivity (dGSH vs. GSH) | The ratio of adduct formation with dGSH compared to GSH under identical conditions. | Ratio | Helps to elucidate the role of GST-mediated detoxification. A ratio close to 1 suggests predominantly non-enzymatic conjugation. |

Note: Specific values for adduct formation are highly compound-dependent and are typically generated on a case-by-case basis during drug development programs.

Experimental Protocols

Synthesis of Dansyl Glutathione (dGSH)

Dansyl glutathione is synthesized from oxidized glutathione (GSSG) and dansyl chloride. The use of GSSG protects the thiol groups from reacting with dansyl chloride.

Materials:

-

Oxidized glutathione (GSSG)

-

Dansyl chloride

-

Acetone

-

1 M Sodium hydroxide (NaOH)

-

Diethyl ether

-

Dithiothreitol (DTT)

-

Preparative HPLC system

Procedure:

-

Dissolve GSSG in aqueous NaOH.

-

Add a solution of dansyl chloride in acetone dropwise to the GSSG solution while stirring.

-

Allow the reaction to proceed at room temperature.

-

Wash the reaction mixture with diethyl ether to remove unreacted dansyl chloride.

-

Purify the aqueous phase containing dansylated GSSG by preparative HPLC.

-

Lyophilize the purified dansylated GSSG to obtain a powder.

-

To generate dGSH for use in trapping experiments, reduce the disulfide bond of the dansylated GSSG with a reducing agent such as dithiothreitol (DTT).

Caption: Synthesis of Dansyl Glutathione (dGSH).

In Vitro Reactive Metabolite Trapping Assay

This protocol describes a general procedure for assessing the formation of reactive metabolites using dGSH and human liver microsomes.

Materials:

-

Test compound

-

Dansyl glutathione (dGSH)

-

Human liver microsomes (HLM)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Trichloroacetic acid (TCA) or other quenching solvent

-

HPLC system with fluorescence and mass spectrometry detectors

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, human liver microsomes, and dGSH.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with shaking for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a quenching solvent such as cold acetonitrile or TCA.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant by HPLC-fluorescence/MS to detect and quantify dGSH adducts.

References

- 1. Dansyl glutathione as a trapping agent for the quantitative estimation and identification of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In vitro screening of 50 highly prescribed drugs for thiol adduct formation--comparison of potential for drug-induced toxicity and extent of adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Advent of Dansyl Glutathione: A Technical Guide to its Discovery and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, the identification of reactive metabolites is a critical step in assessing the potential for idiosyncratic adverse drug reactions. The covalent binding of these reactive species to cellular macromolecules is a key initiating event in many forms of drug-induced toxicity. Historically, radiolabeled compounds were the gold standard for tracking these metabolites, a method fraught with logistical and safety challenges. The development of Dansyl glutathione (dGSH) provided a sensitive, non-radioactive alternative, revolutionizing in vitro screening for reactive intermediates. This technical guide delves into the discovery, history, and core methodologies surrounding the use of Dansyl glutathione in research, providing a comprehensive resource for professionals in the field.

Discovery and a New Paradigm in Reactive Metabolite Screening

The early 2000s saw a concerted effort to develop more efficient and safer methods for detecting reactive metabolites. The seminal work in this area led to the introduction of Dansyl glutathione as a novel trapping agent.[1][2][3][4] This fluorescently-tagged version of the endogenous antioxidant glutathione (GSH) offered a practical and high-throughput solution for identifying compounds that form reactive electrophiles during metabolism.[1] The core innovation was the attachment of a dansyl group to the glutathione molecule, rendering it fluorescent and thus easily detectable by HPLC with fluorescence detection. This circumvented the need for radiolabeling, making the screening process more cost-effective, safer, and more accessible to a broader range of laboratories.

The initial research demonstrated that dGSH was chemically equivalent to GSH in its ability to trap reactive electrophiles. However, a key finding was that dGSH is not a substrate for the major detoxification enzymes, the glutathione S-transferases (GSTs). This characteristic is advantageous as it ensures that the trapping of reactive metabolites is a result of direct chemical reaction rather than enzymatic conjugation, providing a clearer picture of the formation of potentially harmful species.

Synthesis of Dansyl Glutathione

The synthesis of Dansyl glutathione is a multi-step process that begins with the reaction of oxidized glutathione (GSSG) with dansyl chloride. The resulting dansylated GSSG is then reduced to yield the final product, Dansyl glutathione (dGSH).

Synthesis Workflow

Caption: Synthesis of Dansyl glutathione (dGSH).

Experimental Protocols

The primary application of Dansyl glutathione is in in vitro assays to screen for the formation of reactive metabolites. The following is a generalized protocol based on the foundational research.

In Vitro Trapping of Reactive Metabolites

Objective: To detect and quantify the formation of reactive metabolites of a test compound.

Materials:

-

Test compound

-

Dansyl glutathione (dGSH)

-

Human liver microsomes (HLM) or other subcellular fractions (e.g., S9)

-

NADPH regenerating system

-

Acetonitrile

-

HPLC system with fluorescence and mass spectrometry detectors

Procedure:

-

Incubation: Prepare incubation mixtures containing the test compound, dGSH, and human liver microsomes in a suitable buffer.

-

Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system. A control incubation without the NADPH system is crucial to identify non-metabolically formed adducts.

-

Quenching: After a defined incubation period (e.g., 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifugation: Centrifuge the quenched mixture to precipitate proteins.

-

Analysis: Analyze the supernatant by HPLC with fluorescence detection to identify and quantify any dGSH-adducts formed. Mass spectrometry is used to confirm the identity of the adducts.

Experimental Workflow for Reactive Metabolite Screening

Caption: Workflow for in vitro reactive metabolite screening using dGSH.

Data Presentation: Reference Compound Screening

The utility of the Dansyl glutathione assay was validated using a panel of compounds known to form reactive metabolites ("positive controls") and compounds with a clean safety profile ("negative controls"). The results from these initial studies are summarized below.

| Compound (Positive Controls) | Adduct Formation Detected |

| Acetaminophen | Yes |

| Bromobenzene | Yes |

| Clozapine | Yes |

| Diclofenac | Yes |

| Precocene I | Yes |

| R-(+)-pulegone | Yes |

| Troglitazone | Yes |

| Compound (Negative Controls) | Adduct Formation Detected |

| Atorvastatin | No |

| Celecoxib | No |

| Fexofenadine | No |

| Metformin | No |

| Omeprazole | No |

| Ranitidine | No |

| Sertraline | No |

Data synthesized from findings reported in Gan et al. (2005).

Signaling Pathways of Glutathione: The Context for dGSH

While Dansyl glutathione itself is not directly involved in cellular signaling, its parent molecule, glutathione, is a key player in cellular defense and redox signaling. Understanding the roles of GSH provides context for the significance of trapping reactive metabolites that would otherwise deplete or overwhelm these protective pathways.

Glutathione's primary roles include:

-

Detoxification: GSH is a substrate for glutathione S-transferases (GSTs), which catalyze the conjugation of GSH to a wide range of electrophilic compounds, rendering them less reactive and more water-soluble for excretion.

-

Antioxidant Defense: GSH is a crucial antioxidant, directly scavenging reactive oxygen species (ROS) and serving as a cofactor for enzymes like glutathione peroxidase.

-

Redox Signaling: The ratio of reduced GSH to oxidized GSSG is a key indicator of the cellular redox state and influences various signaling pathways.

Glutathione-Mediated Detoxification Pathway

Caption: The central role of GSH and GSTs in detoxification.

Conclusion

The development of Dansyl glutathione as a research tool marked a significant advancement in the field of drug metabolism and safety assessment. Its use as a fluorescent trapping agent for reactive metabolites has provided a practical, sensitive, and non-radioactive method for early-stage screening of drug candidates. This technical guide has provided an overview of the history, synthesis, and application of Dansyl glutathione, offering researchers and drug development professionals a foundational understanding of this important technology. The continued application of this and similar methodologies is essential for the development of safer medicines.

References

Methodological & Application

Application Notes and Protocols for Dansyl Glutathione in HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl glutathione (dGSH) is a fluorescently labeled derivative of the endogenous tripeptide glutathione (GSH). It serves as an effective trapping agent for the detection and quantification of reactive metabolites in biological systems. This application note provides a detailed protocol for the use of Dansyl glutathione in conjunction with High-Performance Liquid Chromatography (HPLC) and fluorescence detection. The method is particularly valuable in drug development for assessing the potential of drug candidates to form reactive metabolites, which can be implicated in idiosyncratic drug-induced toxicity.[1][2][3][4][5] The derivatization of glutathione with dansyl chloride enhances its detectability, making this a sensitive and cost-effective method.

Principle

The protocol involves the synthesis of Dansyl glutathione, which is then incubated with a test compound in a biological matrix, typically human liver microsomes, in the presence of NADPH to initiate metabolic reactions. Electrophilic reactive metabolites generated from the test compound will covalently bind to the nucleophilic thiol group of Dansyl glutathione, forming a stable, fluorescent adduct. These adducts are then separated from the unreacted Dansyl glutathione and other matrix components by reverse-phase HPLC and detected by a fluorescence detector.

Experimental Protocols

Synthesis of Dansyl Glutathione (dGSH)

The synthesis of Dansyl glutathione is a two-step process involving the dansylation of oxidized glutathione (GSSG) followed by reduction to the active trapping agent, dGSH.

Materials:

-

Oxidized glutathione (GSSG)

-

Dansyl chloride

-

Acetone

-

1 M Sodium hydroxide (NaOH)

-

Diethyl ether

-

Dithiothreitol (DTT)

-

Preparative HPLC system

Procedure:

-

Dissolve 150 mg of GSSG in 1.2 mL of 1 M aqueous NaOH.

-

In a separate tube, dissolve 140 mg of dansyl chloride in 2 mL of acetone.

-

Add the dansyl chloride solution dropwise to the GSSG solution while stirring.

-

Continue stirring the reaction mixture at room temperature for 30 minutes.

-

Wash the mixture twice with 10 mL of diethyl ether to remove unreacted dansyl chloride.

-

Purify the aqueous phase containing dansylated GSSG by preparative HPLC.

-

Lyophilize the collected fractions to obtain dansylated GSSG as a white powder.

-

To generate the active dGSH, reduce the dansylated GSSG with a reducing agent such as DTT prior to use in trapping experiments.

In Vitro Incubation for Reactive Metabolite Trapping

This protocol describes a typical incubation of a test compound with human liver microsomes and Dansyl glutathione.

Materials:

-

Test compound

-

Dansyl glutathione (dGSH)

-

Human liver microsomes (HLM)

-

NADPH regenerating system (or NADPH)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile

-

Centrifuge

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the following in order:

-

Potassium phosphate buffer

-

Human liver microsomes (e.g., 1 mg/mL final concentration)

-

Dansyl glutathione (e.g., 1 mM final concentration)

-

Test compound (e.g., 10 µM final concentration)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

HPLC Analysis of Dansyl Glutathione Adducts

Instrumentation:

-

HPLC system with a fluorescence detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detector Settings:

-

Excitation Wavelength: 340 nm

-

Emission Wavelength: 525 nm

-

Data Presentation

HPLC Gradient Program

A typical gradient elution program for the separation of Dansyl glutathione and its adducts is presented below. This gradient should be optimized based on the specific adducts of interest.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 2.0 | 95 | 5 |

| 17.0 | 0 | 100 |

| 18.0 | 0 | 100 |

| 19.0 | 95 | 5 |

| 30.0 | 95 | 5 |

Retention Times of Dansyl Glutathione Adducts

The retention times of Dansyl glutathione adducts will vary depending on the specific reactive metabolite trapped. The table below provides examples of reported retention times for dGSH adducts of known compounds.

| Compound | Adduct Type | Retention Time (minutes) |

| Clozapine | + dGSH | 14.1, 14.3 |

| Ticlopidine | + dGSH | 14.3, 14.7 |

| Ticlopidine | +2H + O + dGSH | 12.2, 13.0 |

Note: Retention times are dependent on the specific HPLC column, gradient, and system used and should be determined experimentally.

Method Validation Parameters

Method validation is a critical step to ensure the reliability of the quantitative data. Key validation parameters that should be assessed for each Dansyl glutathione adduct of interest include the Limit of Detection (LOD), Limit of Quantification (LOQ), and linearity. While specific validation data for Dansyl glutathione adducts are not extensively published and should be determined experimentally, the following table provides reference values for the HPLC analysis of underivatized glutathione using UV detection, which can serve as a general guideline.

Reference Method Validation Data for Un-derivatized Glutathione (HPLC-UV)

| Parameter | Glutathione (GSH) | Oxidized Glutathione (GSSG) |

| Limit of Detection (LOD) | 20.7 µg/mL | 17.22 µg/mL |

| Limit of Quantification (LOQ) | 69.24 µg/mL | 57.42 µg/mL |

| Linearity Range | 10 - 200 µg/mL | 10 - 200 µg/mL |

| Correlation Coefficient (r²) | 0.9994 | 0.999 |

Disclaimer: The data in this table are for a different analytical method (HPLC-UV for un-derivatized glutathione) and are provided for informational purposes only. Users must perform their own method validation for the HPLC-fluorescence analysis of Dansyl glutathione and its specific adducts.

Visualization

Experimental Workflow for Dansyl Glutathione Trapping

Caption: Workflow for reactive metabolite trapping using Dansyl glutathione.

References

- 1. Dansyl glutathione as a trapping agent for the quantitative estimation and identification of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites (2005) | Jinping Gan | 175 Citations [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Dansyl Glutathione Assay in Reactive Metabolite Quantification

For Researchers, Scientists, and Drug Development Professionals

The early identification of drug candidates that can form reactive metabolites is a critical step in drug development to mitigate the risk of idiosyncratic adverse drug reactions. The Dansyl Glutathione (dGSH) assay is a sensitive and quantitative in vitro method designed to detect the formation of such reactive species. These application notes provide a comprehensive overview of the assay, detailed experimental protocols, and supporting data for its implementation in a laboratory setting.

Introduction

Reactive metabolites are chemically unstable molecules that can covalently bind to cellular macromolecules, such as proteins and DNA, potentially leading to cellular dysfunction and toxicity. Many drugs associated with idiosyncratic toxicity are known to be converted to reactive metabolites. Glutathione (GSH), a tripeptide thiol, is a key cellular nucleophile that can trap and detoxify these reactive intermediates. The Dansyl Glutathione assay leverages this principle by using a fluorescently tagged form of GSH, dansyl glutathione (dGSH), as a trapping agent.[1][2][3][4] The formation of dGSH-metabolite adducts provides a quantifiable measure of a compound's potential to form reactive metabolites.[1] This method is noted for its sensitivity, quantitative nature, cost-effectiveness, and ease of implementation compared to other available methods.

Principle of the Assay

The core of the assay lies in the incubation of a test compound with a metabolic activation system, typically human liver microsomes and an NADPH regenerating system, in the presence of dGSH. If the test compound is metabolized to an electrophilic reactive intermediate, it will be trapped by the nucleophilic thiol group of dGSH, forming a stable, fluorescent adduct. These adducts are then separated and quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The intensity of the fluorescent signal corresponding to the dGSH adduct is proportional to the amount of reactive metabolite formed.

Applications in Drug Development

-

Early Safety Screening: The dGSH assay is a valuable tool in the early stages of drug discovery to screen and rank new chemical entities based on their potential to form reactive metabolites.

-

Lead Optimization: It aids in guiding medicinal chemistry efforts to modify drug candidates and reduce their bioactivation potential.

-

Mechanistic Toxicology: The assay can be used to investigate the metabolic pathways leading to the formation of reactive species.

Experimental Protocols

I. Synthesis of Dansyl Glutathione (dGSH)

The synthesis of dGSH is a two-step process involving the dansylation of oxidized glutathione (GSSG) followed by reduction of the disulfide bond.

Materials:

-

Oxidized Glutathione (GSSG)

-

Dansyl chloride

-

Acetone

-

1 M Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Dithiothreitol (DTT)

-

Preparative HPLC system

Procedure:

-

Dansylation of GSSG:

-

Dissolve GSSG in 1 M NaOH.

-

Add a solution of dansyl chloride in acetone dropwise to the GSSG solution while stirring.

-

Continue stirring the reaction mixture at room temperature for 30 minutes.

-

Wash the mixture with diethyl ether to remove unreacted dansyl chloride.

-

Purify the aqueous phase containing dansylated GSSG by preparative HPLC.

-

Lyophilize the collected fractions to obtain dansylated GSSG as a powder.

-

-

Reduction to dGSH:

-

Dissolve the dansylated GSSG in water.

-

Add DTT to the solution to reduce the disulfide bond.

-

The resulting solution contains dGSH and can be used in the trapping assay.

-

II. Reactive Metabolite Trapping Assay

Materials:

-

Test compound

-

Dansyl Glutathione (dGSH) solution

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

HPLC system with a fluorescence detector

Procedure:

-

Incubation:

-

Prepare an incubation mixture containing the test compound, human liver microsomes, and dGSH in potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Include control incubations without the NADPH regenerating system to assess non-enzymatic adduct formation.

-

-

Sample Preparation:

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in a suitable mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze the samples by reverse-phase HPLC with a fluorescence detector.

-

Use a gradient elution system to separate the dGSH adducts from dGSH and other components.

-

Monitor the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~525 nm.

-

Quantify the dGSH adducts by comparing their peak areas to a standard curve of a synthesized dGSH adduct or by using a surrogate standard.

-

Data Presentation

The following table summarizes the results from a study that used the dGSH assay to screen a panel of compounds known to form GSH adducts. The data is presented as the percentage of the initial compound that was converted to a dGSH adduct.

| Compound | dGSH Adduct Formation (% of initial compound) | Reference |

| Acetaminophen | 1.5 | |

| Clozapine | 0.8 | |

| Diclofenac | 3.2 | |

| Imipramine | 0.5 | |

| Indomethacin | 0.3 | |

| Pulegone | 12.0 | |

| Ticlopidine | 2.5 |

Visualizations

Experimental Workflow

Caption: Workflow of the Dansyl Glutathione assay for reactive metabolite detection.

Principle of Reactive Metabolite Trapping

Caption: Principle of trapping reactive metabolites with Dansyl Glutathione.

Glutathione's Role in Cellular Detoxification and Signaling

Caption: The central role of Glutathione in cellular detoxification and redox signaling.

References

- 1. Dansyl glutathione as a trapping agent for the quantitative estimation and identification of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites (2005) | Jinping Gan | 175 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

Application of Dansyl Glutathione in Liver Microsome Studies: A Detailed Guide for Researchers

Harnessing a Fluorescent Probe for the Detection of Reactive Metabolites

Introduction

In the realm of drug discovery and development, the assessment of a compound's potential to form reactive metabolites is a critical step in safety evaluation. Reactive metabolites, often generated through bioactivation by drug-metabolizing enzymes such as cytochrome P450s, can covalently bind to cellular macromolecules, leading to toxicity. Dansyl glutathione (dGSH), a fluorescent derivative of the endogenous antioxidant glutathione (GSH), serves as an invaluable tool for trapping and quantifying these reactive intermediates in in vitro systems like human liver microsomes. This application note provides detailed protocols and data for the use of dGSH in liver microsome studies, aimed at researchers, scientists, and drug development professionals.

The core principle of this assay lies in the incubation of a test compound with human liver microsomes, a rich source of drug-metabolizing enzymes, in the presence of dGSH and an NADPH-regenerating system to fuel the enzymatic reactions. If the test compound is metabolized to an electrophilic reactive intermediate, it will be "trapped" by the nucleophilic thiol group of dGSH, forming a stable, fluorescent adduct. These adducts can then be separated, detected, and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection, often coupled with mass spectrometry (MS) for structural confirmation.

Experimental Protocols

This section outlines the key experimental procedures for the synthesis of Dansyl glutathione and its application in a reactive metabolite trapping assay using human liver microsomes.

Protocol 1: Synthesis of Dansyl Glutathione (dGSH)

The synthesis of dGSH is a two-step process involving the dansylation of oxidized glutathione (GSSG) followed by the reduction of the disulfide bond.

Materials:

-

Oxidized glutathione (GSSG)

-

Dansyl chloride

-

Dithiothreitol (DTT)

-

Acetonitrile

-

Water

-

Preparative HPLC system

Procedure:

-

Dansylation of GSSG: React GSSG with dansyl chloride to form dansylated GSSG (dGSSG). This reaction is typically performed in an aqueous/organic solvent mixture.

-

Purification of dGSSG: Purify the resulting dGSSG product using preparative high-performance liquid chromatography (HPLC).

-

Reduction of dGSSG: Reduce the purified dGSSG using a reducing agent such as dithiothreitol (DTT) to yield Dansyl glutathione (dGSH).

-

Purification and Confirmation: The final dGSH product should be purified, and its identity confirmed using LC-UV-MS analysis and fluorescence detection.

Protocol 2: Reactive Metabolite Trapping Assay in Human Liver Microsomes

This protocol details the incubation of a test compound with human liver microsomes and dGSH to trap reactive metabolites.

Materials:

-

Pooled human liver microsomes (HLM)

-

Dansyl glutathione (dGSH) solution (e.g., 1 mM)

-

Test compound stock solution (e.g., in DMSO)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

HPLC system with fluorescence and mass spectrometry detectors

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Human liver microsomes (final concentration, e.g., 1 mg/mL)

-

Dansyl glutathione (final concentration, e.g., 1 mM)

-

Test compound (final concentration, e.g., 50 µM)

-

100 mM potassium phosphate buffer (pH 7.4)

-

Ensure the final concentration of the organic solvent (e.g., DMSO) is low (e.g., 0.1%) to avoid enzyme inhibition.

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C with shaking.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C with shaking. Include control incubations without the NADPH regenerating system to identify non-enzymatic adduct formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile.

-

Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC with fluorescence and mass spectrometry detection.

Data Presentation

The formation of dGSH adducts provides a quantitative measure of the extent of reactive metabolite formation. The results can be expressed as the concentration of the adduct formed or as a percentage of the parent compound metabolized to a reactive intermediate.

Table 1: Quantitative Analysis of Clozapine Reactive Metabolite Formation

| Parameter | Value | Reference |

| Initial Clozapine Concentration | Not Specified | [1][2][3][4][5] |

| Total Metabolites Formed | 3.5 µM | |

| Glutathione Adducts Formed | 0.9 µM | |

| % of Total Metabolites as GSH Adducts | 26% |

Visualization of Workflows and Relationships

The following diagrams illustrate the key processes involved in the application of Dansyl glutathione in liver microsome studies.

References

- 1. Identification and quantification of glutathione adducts of clozapine using ultra-high-performance liquid chromatography with orthogonal acceleration time-of-flight mass spectrometry and inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and bioactivation of clozapine by human liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The metabolic formation of reactive intermediates from clozapine, a drug associated with agranulocytosis in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Dansyl Glutathione in Fluorescently Detecting Reactive Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl glutathione (dGSH) is a fluorescently tagged version of the endogenous antioxidant glutathione (GSH). It serves as a critical tool in drug discovery and development for the detection and quantification of reactive metabolites. This document provides detailed application notes and protocols for the synthesis and utilization of Dansyl glutathione as a trapping agent for these potentially toxic electrophilic species. Unlike Dansyl chloride, which is used for direct labeling of proteins, Dansyl glutathione is employed in assays to assess the bioactivation potential of new chemical entities.[1][2] The formation of reactive metabolites is a significant concern in drug development, as they can covalently bind to cellular macromolecules, leading to toxicity.[3] The methods described herein offer a sensitive and quantitative approach to identify compounds that may form such reactive intermediates.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for Dansyl glutathione and its derivatives.

| Parameter | Value | Notes |

| Excitation Wavelength (λex) | ~340 nm | For Dansyl glutathione-metabolite adducts. |

| Emission Wavelength (λem) | ~525 nm | For Dansyl glutathione-metabolite adducts. |

| Fluorescence Quantum Yield (ΦF) | 0.07 - 0.66 (for Dansyl derivatives) | Highly dependent on the solvent environment; lower in polar solvents like water and higher in non-polar environments. |

| Storage of Stock Solutions | -80°C for up to 6 months; -20°C for up to 1 month. | Stock solutions should be protected from light and stored under nitrogen. |

| Storage of Derivatized Samples | Stable in the dark at 0-4°C for up to 12 months. | After derivatization, samples show good stability under proper storage conditions. |

Signaling Pathways and Experimental Workflows

Synthesis of Dansyl Glutathione

The synthesis of Dansyl glutathione is a two-step process starting from Dansyl chloride and oxidized glutathione (GSSG), followed by reduction to the active trapping agent.

Caption: A diagram illustrating the two-step synthesis of Dansyl glutathione (dGSH).

Experimental Workflow for Reactive Metabolite Trapping

This workflow outlines the key steps in using Dansyl glutathione to trap and identify reactive metabolites generated by in vitro metabolism systems, such as human liver microsomes.

Caption: The experimental workflow for the detection of reactive metabolites using Dansyl glutathione.

Experimental Protocols

Protocol 1: Synthesis of Dansyl Glutathione (dGSH)

This protocol is adapted from the method described by Gan et al. (2005).

Materials:

-

Oxidized glutathione (GSSG)

-

Dansyl chloride

-

Sodium bicarbonate buffer (0.1 M, pH 9.5)

-

Dithiothreitol (DTT)

-

Acetonitrile

-

Water (HPLC grade)

-

Hydrochloric acid (HCl)

-

Preparative HPLC system

Procedure:

Step 1: Dansylation of GSSG

-

Dissolve GSSG in 0.1 M sodium bicarbonate buffer (pH 9.5).

-

Dissolve a 2-fold molar excess of Dansyl chloride in acetonitrile.

-

Slowly add the Dansyl chloride solution to the GSSG solution while stirring.

-

Allow the reaction to proceed in the dark at room temperature for 4 hours.

-

Monitor the reaction by analytical HPLC.

Step 2: Purification of Dansylated GSSG (dGSSG)

-

Acidify the reaction mixture to pH 3 with HCl.

-

Purify the dGSSG by preparative reverse-phase HPLC.

-

Lyophilize the fractions containing the purified dGSSG.

Step 3: Reduction of dGSSG to dGSH

-

Dissolve the purified dGSSG in water.

-

Add a 10-fold molar excess of DTT.

-

Allow the reduction reaction to proceed at room temperature for 1 hour.

-

The resulting Dansyl glutathione (dGSH) solution is ready for use in the trapping assay. The concentration can be determined by UV-Vis spectrophotometry.

Protocol 2: In Vitro Reactive Metabolite Trapping Assay

This protocol provides a general method for assessing the formation of reactive metabolites from a test compound using human liver microsomes.

Materials:

-

Test compound stock solution (e.g., in DMSO)

-

Human liver microsomes (HLM)

-

Dansyl glutathione (dGSH) solution (from Protocol 1)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ice-cold)

Procedure:

-

Prepare the incubation mixture in a microcentrifuge tube by adding the following in order:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Human liver microsomes (final concentration of 1 mg/mL protein)

-

Dansyl glutathione solution (final concentration of 1 mM)

-

Test compound (final concentration of 50 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration of 1 mM NADPH).

-

Incubate at 37°C for 30-60 minutes. A control incubation without the NADPH regenerating system should be run in parallel.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

Protocol 3: HPLC Analysis of Dansyl Glutathione Adducts

This protocol outlines a general HPLC method for the separation and detection of dGSH-metabolite adducts.

Instrumentation:

-

HPLC system with a fluorescence detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

HPLC Gradient: A representative gradient is as follows:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B (linear gradient)

-

25-30 min: 95% B

-

30.1-35 min: 5% B (re-equilibration)

Fluorescence Detection:

-

Excitation: 340 nm

-

Emission: 525 nm

Analysis:

-

Inject the supernatant from the trapping assay.

-

Monitor the chromatogram for new fluorescent peaks in the NADPH-fortified sample compared to the control.

-

The presence of new peaks indicates the formation of Dansyl glutathione-metabolite adducts.

-

For structural elucidation of the adducts, the HPLC system can be coupled to a mass spectrometer (LC-MS/MS).

Limitations

It is important to note a key limitation of Dansyl glutathione. While it is an effective trapping agent for many electrophilic reactive metabolites, it does not serve as a cofactor for glutathione S-transferase (GST)-mediated conjugation. Therefore, this assay will not detect reactive metabolites that are primarily detoxified via GST-catalyzed pathways.

Conclusion

The use of Dansyl glutathione as a fluorescent trapping agent provides a sensitive and valuable tool for the early identification of compounds with the potential to form reactive metabolites. The protocols outlined in this document offer a comprehensive guide for the synthesis of Dansyl glutathione and its application in in vitro metabolic assays. By incorporating these methods into early drug discovery and development workflows, researchers can better assess the safety profiles of new chemical entities.

References

Application Note: Utilizing Dansyl Glutathione for In Vitro Drug Metabolism Studies

Introduction